molecular formula C11H9N3O3 B12440024 3-(3-Nitro-benzyl)-3H-imidazole-4-carbaldehyde CAS No. 85103-01-1

3-(3-Nitro-benzyl)-3H-imidazole-4-carbaldehyde

Cat. No.: B12440024
CAS No.: 85103-01-1
M. Wt: 231.21 g/mol
InChI Key: KDNSSUMBMSLCIE-UHFFFAOYSA-N
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Description

3-(3-Nitro-benzyl)-3H-imidazole-4-carbaldehyde is an organic compound that features both a nitro group and an imidazole ring. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and makes it useful in different scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitro-benzyl)-3H-imidazole-4-carbaldehyde typically involves a multi-step process. One common method starts with the nitration of benzaldehyde to produce 3-nitrobenzaldehyde . This intermediate is then subjected to further reactions to introduce the imidazole ring and the carbaldehyde group. The specific conditions for these reactions can vary, but they often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods might be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitro-benzyl)-3H-imidazole-4-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while oxidation of the aldehyde group would produce a carboxylic acid .

Scientific Research Applications

3-(3-Nitro-benzyl)-3H-imidazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(3-Nitro-benzyl)-3H-imidazole-4-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or proteins, altering their activity or function. The nitro group and imidazole ring are key functional groups that can participate in various biochemical pathways, potentially leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Nitro-benzyl)-3H-imidazole-4-carbaldehyde is unique due to the combination of its nitro group, benzyl group, and imidazole ring. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various scientific research applications .

Properties

CAS No.

85103-01-1

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

3-[(3-nitrophenyl)methyl]imidazole-4-carbaldehyde

InChI

InChI=1S/C11H9N3O3/c15-7-11-5-12-8-13(11)6-9-2-1-3-10(4-9)14(16)17/h1-5,7-8H,6H2

InChI Key

KDNSSUMBMSLCIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC=C2C=O

Origin of Product

United States

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